molecular formula C8H14N2O4 B1654239 (Z)-Diisopropyldiazene-1,2-dicarboxylate CAS No. 2152653-55-7

(Z)-Diisopropyldiazene-1,2-dicarboxylate

Cat. No.: B1654239
CAS No.: 2152653-55-7
M. Wt: 202.21
InChI Key: VVWRJUBEIPHGQF-KTKRTIGZSA-N
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Description

Propan-2-yl (NZ)-N-propan-2-yloxycarbonyliminocarbamate is a chemical compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Diisopropyldiazene-1,2-dicarboxylate typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of propan-2-ylamine with carbonyl compounds under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (NZ)-N-propan-2-yloxycarbonyliminocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of (Z)-Diisopropyldiazene-1,2-dicarboxylate often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require the presence of a catalyst .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carbonyl compounds, while substitution reactions may yield various substituted derivatives .

Scientific Research Applications

Propan-2-yl (NZ)-N-propan-2-yloxycarbonyliminocarbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-Diisopropyldiazene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Propan-2-yl (NZ)-N-propan-2-yloxycarbonyliminocarbamate can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of (Z)-Diisopropyldiazene-1,2-dicarboxylate lies in its specific structure and functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .

Properties

CAS No.

2152653-55-7

Molecular Formula

C8H14N2O4

Molecular Weight

202.21

IUPAC Name

propan-2-yl (NZ)-N-propan-2-yloxycarbonyliminocarbamate

InChI

InChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3/b10-9-

InChI Key

VVWRJUBEIPHGQF-KTKRTIGZSA-N

SMILES

CC(C)OC(=O)N=NC(=O)OC(C)C

Isomeric SMILES

CC(C)OC(=O)/N=N\C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)N=NC(=O)OC(C)C

2446-83-5

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Alternatively, a compound of Formula XXXV can react with a 1H-imidazo[4,5-c]quinolinol of Formula XXIII under the Mitsunobu reaction conditions described in step (9) of Reaction Scheme I. For example, combining a 1H-imidazo[4,5-c]quinolinol of Formula XXIII, triphenylphosphine, and tert-butyl 4-hydroxy-1-piperdinecarboxylate in THF at 5° C. or ambient temperature and slowly adding diisopropyl azodicarboxylate provides a compound of Formula XXXVII wherein Za is a bond and R10 is pentylene.
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Formula XXXV
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1H-imidazo[4,5-c]quinolinol
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Formula XXIII
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1H-imidazo[4,5-c]quinolinol
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Synthesis routes and methods II

Procedure details

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CC(O)CC(C)OC(=O)c1ccccc1
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